molecular formula C8H8N2O3 B1581358 3-Methyl-4-nitrobenzamide CAS No. 99584-85-7

3-Methyl-4-nitrobenzamide

Cat. No. B1581358
CAS RN: 99584-85-7
M. Wt: 180.16 g/mol
InChI Key: BCAAGQMIPKPDDX-UHFFFAOYSA-N
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Description

3-Methyl-4-nitrobenzamide is a chemical compound with the linear formula C8H8N2O3 . It has a molecular weight of 180.165 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 3-Methyl-4-nitrobenzamide is represented by the linear formula C8H8N2O3 . More detailed structural information may be available through spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction .


Physical And Chemical Properties Analysis

3-Methyl-4-nitrobenzamide has a melting point of 158-160°C, a boiling point of 321°C, and a density of 1.322 . It is soluble in alcohol and slightly soluble in hot water .

Scientific Research Applications

1. Chemical Synthesis and Drug Design

3-Methyl-4-nitrobenzamide and its analogues play a significant role in chemical synthesis and drug design. For example, a study by Dhami et al. (2009) explored the synthesis of 4-Methyl- and 4-benzyl-5-aminoisoquinolin-1-ones, which are analogues of water-soluble PARP-1 inhibitors, through reactions involving 3-nitrobenzamide derivatives. These compounds were found to be potent inhibitors of PARP-1 activity, suggesting their potential in drug design (Dhami, Mahon, Lloyd, & Threadgill, 2009).

2. Antitumor Activity

A study by Mendeleyev et al. (1995) on 4-iodo-3-nitrobenzamide, a close relative of 3-Methyl-4-nitrobenzamide, revealed its potential chemotherapeutic activity. This compound exhibited the ability to kill tumor cells through a metabolic reduction process, highlighting the potential use of similar nitrobenzamide derivatives in cancer therapy (Mendeleyev, Kirsten, Hakam, Buki, & Kun, 1995).

3. Antimycobacterial Properties

Nitrobenzamide derivatives, including those related to 3-Methyl-4-nitrobenzamide, have been explored for their antimycobacterial properties. A 2019 study by Wang et al. reported the design and synthesis of novel nitrobenzamide derivatives, some of which showed significant in vitro antitubercular activity, indicating their potential in treating tuberculosis (Wang et al., 2019).

Safety And Hazards

3-Methyl-4-nitrobenzamide is considered hazardous. It is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing off with soap and plenty of water in case of skin contact, and rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

3-methyl-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-5-4-6(8(9)11)2-3-7(5)10(12)13/h2-4H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAAGQMIPKPDDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344314
Record name 3-Methyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-nitrobenzamide

CAS RN

99584-85-7
Record name 3-Methyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-4-nitrobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
DW Robertson, EE Beedle, H Wilson… - Journal of medicinal …, 1988 - ACS Publications
Procainamide is a widely used antiarrhythmic that is fraught with therapeutic limitations such as a short half-life, production of autoimmune antibodies and a lupus-like syndrome, and …
Number of citations: 3 pubs.acs.org
WP Hu, YK Chen, CC Liao, HS Yu, YM Tsai… - Bioorganic & medicinal …, 2010 - Elsevier
Photodynamic therapy (PDT) employing exogenous photosensitizers is currently being approved for treatment of basal cell carcinoma (BCC). 2-(4-Aminophenyl)benzothiazoles (6) …
Number of citations: 77 www.sciencedirect.com
T Ai, DJ Wilson, SS More, J Xie… - Journal of medicinal …, 2016 - ACS Publications
… To test the viability of 3-aminobenzyloxy nicotinamide as a new core structure for SIRT2 inhibitors, we first prepared compound 10 (Table 1) in which a 3-methyl-4-nitrobenzamide …
Number of citations: 25 pubs.acs.org
J Jose, RHP Law, EWW Leung, DCC Wai… - European Journal of …, 2023 - Elsevier
Perforin is a pore-forming protein whose normal function enables cytotoxic T and natural killer (NK) cells to kill virus-infected and transformed cells. Conversely, unwanted perforin …
Number of citations: 5 www.sciencedirect.com
RC Montes, ALAL Perez, CIS Medeiros, MO Araújo… - Molecules, 2016 - mdpi.com
A collection of 32 structurally related N-(4-halobenzyl)amides were synthesized from cinnamic and benzoic acids through coupling reactions with 4-halobenzylamines, using (…
Number of citations: 13 www.mdpi.com
AVS Rao, K Swapna, SP Shaik, VL Nayak… - Bioorganic & Medicinal …, 2017 - Elsevier
A series of colchicine site binding tubulin inhibitors were synthesized by the modification of the combretastatin pharmacophore. The ring B was replaced by the pharmacologically …
Number of citations: 48 www.sciencedirect.com
AVS Rao, BB Rao, S Sunkari, SP Shaik, B Shaik… - …, 2017 - pubs.rsc.org
A new series of 2-arylaminobenzothiazole-arylpropenone conjugates 5–6(a–r) was designed, synthesized and investigated for their cytotoxic potency against the various human cancer …
Number of citations: 6 pubs.rsc.org
H Pang - 2020 - search.proquest.com
Given the importance of amine as intermediates for fine chemicals, agrochemicals, pharmaceuticals, dyes and polymers, selective reduction of nitro-containing aromatics and …
Number of citations: 3 search.proquest.com
R Mocci, LD Luca, F Delogu… - Advanced Synthesis & …, 2016 - Wiley Online Library
An operationally simple, and cost efficient conversion of carboxylic acids into hydroxamic acid derivatives via a high‐energy mechanochemical activation is presented. This ball milling …
Number of citations: 29 onlinelibrary.wiley.com
R Mocci - 2019 - iris.unica.it
In the last three decades, the general sensitivity of public opinion toward environmental problems has certainly evolved. Indeed, a higher grade of awareness about the effect on the …
Number of citations: 2 iris.unica.it

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